molecular formula C15H13FN2O2S2 B2877692 7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 899966-35-9

7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide

Cat. No. B2877692
CAS RN: 899966-35-9
M. Wt: 336.4
InChI Key: PZQDVACPNJQWET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines . These compounds are known for their wide range of applications as synthetic intermediates and promising pharmaceuticals .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines involves a condensation reaction between aryl (hetaryl) α-bromo ketones and commercially available thiocarbohydrazide . This is followed by treatment of the obtained 2-hydrazinyl-6H-1,3,4-thiadiazine hydrobromides with ortho esters in the presence of trifluoroacetic acid under mild conditions .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines is characterized by a five-membered triazole ring fused with a six-membered thiadiazine ring . The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines include a condensation reaction and a subsequent treatment with ortho esters . The reaction involves the formation of a thiadiazine ring, followed by annulation of the triazole ring .

Scientific Research Applications

Anticonvulsant Activity

A series of compounds including 7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine derivatives were synthesized to evaluate their anticonvulsant activity. These compounds were tested in mice using the maximal electroshock (MES) test and rotarod test to determine their safety and efficacy. Among the compounds tested, one was identified with significant anticonvulsant activity and a favorable safety profile, highlighting the therapeutic potential of these derivatives in the treatment of epilepsy (Zhang et al., 2010).

Cognitive Enhancement

Research into the modulation of AMPA receptors for cognitive enhancement identified a fluorinated derivative of 1,2,4-benzothiadiazine as a potent positive allosteric modulator. This compound demonstrated significant activity on AMPA receptors in vitro and showed marked cognitive-enhancing effects in vivo, indicating its potential for treating cognitive disorders. The study also explored the pharmacokinetic benefits of fluorination on the compound's activity and metabolic stability (Francotte et al., 2010).

PDE7 Inhibition for T-Cell-Dependent Disorders

A novel family of benzyl derivatives of benzothiadiazine dioxides was synthesized and identified as the first heterocyclic compounds with phosphodiesterase 7 (PDE7) inhibitory properties. These compounds represent a new therapeutic strategy for the treatment of T-cell-dependent disorders, with several derivatives showing promising PDE7 potency and selectivity over other isoenzymes (Martínez et al., 2000).

Anticancer Activity

The development of benzothiazole derivatives, including those related to 7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide, has shown promising results in anticancer research. These compounds exhibit potent cytotoxicity against various cancer cell lines, indicating their potential as novel anticancer agents. The study highlights the importance of structural modifications to enhance the anticancer activity and selectivity of benzothiazole derivatives (Osmaniye et al., 2018).

Future Directions

The future directions for “7-fluoro-3-((4-methylbenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” could involve further exploration of its pharmacological activities and potential applications in drug design, discovery, and development . More research is needed to fully understand its mechanism of action and to determine its physical and chemical properties, as well as its safety and hazards.

properties

IUPAC Name

7-fluoro-3-[(4-methylphenyl)methylsulfanyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN2O2S2/c1-10-2-4-11(5-3-10)9-21-15-17-13-7-6-12(16)8-14(13)22(19,20)18-15/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQDVACPNJQWET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=C(N2)C=CC(=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.